Methyl 4-Iodophenylacetate

CAS No.: 63349-52-0

Cat. No.: VC3732617

Molecular Formula: C9H9IO2

Molecular Weight: 276.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63349-52-0 |

|---|---|

| Molecular Formula | C9H9IO2 |

| Molecular Weight | 276.07 g/mol |

| IUPAC Name | methyl 2-(4-iodophenyl)acetate |

| Standard InChI | InChI=1S/C9H9IO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |

| Standard InChI Key | IYIVBGQBEMSRLO-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=CC=C(C=C1)I |

| Canonical SMILES | COC(=O)CC1=CC=C(C=C1)I |

Introduction

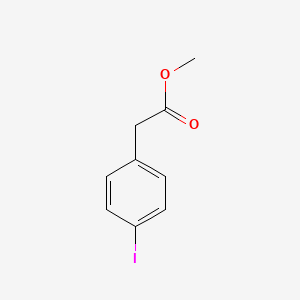

Chemical Identity and Structure

Basic Information

Methyl 4-Iodophenylacetate is characterized by specific chemical identifiers that distinguish it from related compounds. It is formally known by the CAS Registry Number 63349-52-0, which serves as its unique identifier in chemical databases . The compound has a molecular weight of 276.07 g/mol and follows the molecular formula C9H9IO2 . The IUPAC name for this compound is methyl 2-(4-iodophenyl)acetate, though it is commonly referred to as Methyl 4-Iodophenylacetate in many research contexts . The structure contains a phenyl ring with an iodine atom at the para position, while a methylene bridge connects the ring to a methyl acetate group.

Structural Representation

The structural representation of Methyl 4-Iodophenylacetate can be expressed using several notation systems which are essential for database searches and chemical communication. The SMILES notation for this compound is COC(=O)CC1=CC=C(I)C=C1, which provides a linear textual representation of its molecular structure . This notation indicates the presence of a methoxy carbonyl group connected to a methylene bridge that links to a para-iodophenyl group. The molecular structure contains 9 carbon atoms, 9 hydrogen atoms, 2 oxygen atoms, and 1 iodine atom, consistent with its molecular formula.

Physical Properties

Methyl 4-Iodophenylacetate exists as a stable compound at room temperature with physical properties that make it suitable for laboratory handling and storage. While complete physical data is limited in the available sources, the compound's molecular weight of 276.07 g/mol places it in a range that allows for various chemical transformations and applications in organic synthesis . The iodine atom contributes significantly to this weight, accounting for approximately 45% of the molecular mass.

Synthesis Methods

Esterification of 4-Iodophenylacetic Acid

The most common method for synthesizing Methyl 4-Iodophenylacetate involves the esterification of 4-iodophenylacetic acid using various conditions. One widely reported approach utilizes hydrogen chloride in dioxane as shown in the following procedure:

To a stirred solution of 4-iodophenylacetic acid (5.0 g, 19.1 mmol) in methanol (200 mL), 4N hydrochloric acid in dioxane (10 mL) is added. The reaction mixture is then stirred for 24 hours at room temperature. After this period, the solvent is removed under reduced pressure to yield Methyl 4-Iodophenylacetate with a high yield of approximately 98% . This method is advantageous due to its simplicity, high yield, and minimal purification requirements.

Alternative Synthesis Using Thionyl Chloride

Another effective method for synthesizing Methyl 4-Iodophenylacetate employs thionyl chloride as the activating agent:

To a solution of (4-iodophenyl)acetic acid (15.0 g, 57.0 mmol) in dry methanol (50 mL), thionyl chloride (20.7 mL, 285 mmol, 5 equivalents) is added dropwise at 0°C. After stirring for 1 hour at room temperature, the solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether (400 mL). The organic phase is subsequently washed with saturated aqueous sodium bicarbonate (400 mL), saturated aqueous ammonium chloride (400 mL), and brine (400 mL), then dried over magnesium sulfate. Concentration under reduced pressure yields the target compound at 93% purity . This method offers a high yield of 93% and provides a relatively pure product after simple workup procedures.

Synthesis Yield Comparison

The yield of Methyl 4-Iodophenylacetate varies depending on the synthesis method employed, as summarized in the following table:

| Synthesis Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acid-Catalyzed Esterification | HCl in dioxane | Room temperature, 24h | 98 |

| Thionyl Chloride Method | SOCl2, MeOH | 0-20°C, 1h | 93 |

| tert-Butylnitrite Method | tert-Butylnitrite | 40°C, 48h | 90 |

The acid-catalyzed esterification provides the highest yield (98%), although all methods detailed in the literature offer excellent yields above 90% . The choice of method may depend on reagent availability, scale requirements, and specific laboratory constraints.

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural features of Methyl 4-Iodophenylacetate. The proton NMR (1H NMR) spectrum recorded at 360 MHz in deuterated chloroform (CDCl3) shows characteristic signals:

-

A doublet at δ 7.65 ppm (J=8.3 Hz, 2H) corresponding to the aromatic protons adjacent to the iodine atom

-

A doublet at δ 7.03 ppm (J=8.3 Hz, 2H) assigned to the remaining aromatic protons

-

A singlet at δ 3.69 ppm (3H) attributed to the methyl ester protons

-

A singlet at δ 3.56 ppm (2H) representing the methylene bridge protons

The carbon-13 NMR (13C NMR) spectrum recorded at 90 MHz in CDCl3 exhibits the following signals:

-

δ 171.3 ppm (carbonyl carbon)

-

δ 137.6 ppm (aromatic carbon)

-

δ 133.5 ppm (aromatic carbon)

-

δ 131.2 ppm (aromatic carbon)

-

δ 92.5 ppm (carbon bearing iodine)

-

δ 52.0 ppm (methyl carbon)

Applications in Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume